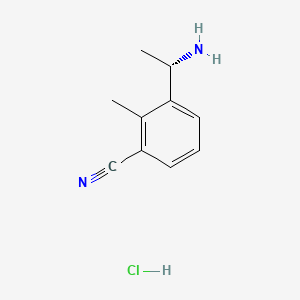
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is a chiral primary amine compound. It is characterized by the presence of an amino group attached to an asymmetric carbon atom, making it an important building block in the synthesis of various pharmaceuticals and organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride typically involves the asymmetric hydrogenation of nitriles or the reductive amination of carbonyl compounds with ammonia over heterogeneous transition metal catalysts . These methods are atom-economical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound often employs catalytic asymmetric synthesis techniques. These methods include the use of chiral ligands or organo-catalysts to achieve high enantioselectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions typically involve the use of catalysts such as palladium or platinum for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oximes, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is employed in the production of fine chemicals and specialty materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-Aminoethyl)benzonitrile hydrochloride
- (S)-2-(1-Aminoethyl)aniline hydrochloride
- 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
Uniqueness
(S)-3-(1-Aminoethyl)-2-methylbenzonitrile hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and organic materials .
Propriétés
Formule moléculaire |
C10H13ClN2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
3-[(1S)-1-aminoethyl]-2-methylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-9(6-11)4-3-5-10(7)8(2)12;/h3-5,8H,12H2,1-2H3;1H/t8-;/m0./s1 |
Clé InChI |
YATXEDQNQZCNJD-QRPNPIFTSA-N |
SMILES isomérique |
CC1=C(C=CC=C1[C@H](C)N)C#N.Cl |
SMILES canonique |
CC1=C(C=CC=C1C(C)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



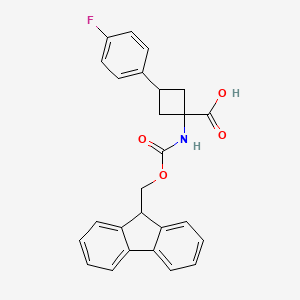
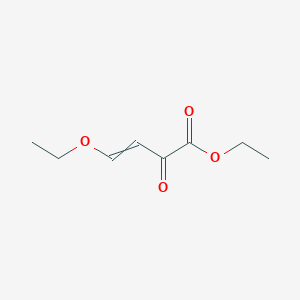

![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)



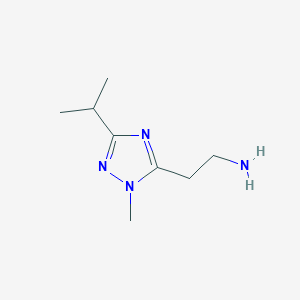
![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)

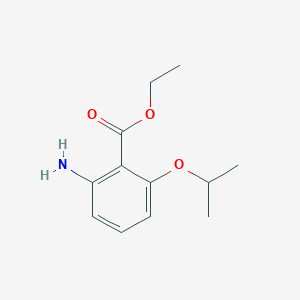
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)
